molecular formula C37H39ClN2O4 B1329923 2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate CAS No. 75626-98-1

2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate

Cat. No. B1329923
CAS RN: 75626-98-1
M. Wt: 611.2 g/mol
InChI Key: NEBBBTQIVQBKPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the reaction of 4-Methoxybenzhydrazide was completed by TLC (toluene:ethyl acetate = 7:3 v / v), after which the solution was cooled and the precipitate was filtered off and dried .

Scientific Research Applications

Dopamine and Serotonin Receptor Studies

  • Dopamine Receptor Affinity : Compounds structurally related to 2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate have been investigated for their affinity to dopamine receptors. Specifically, modifications in these compounds, like altering the amide bond or the intermediate alkyl chain, impacted dopamine D(4) receptor affinity (Perrone et al., 2000).
  • Dopamine D(4) and Serotonin 5-HT(1A) Receptor Binding : Another study explored the structure-affinity relationship of similar compounds for their binding profile at dopamine D(4) and serotonin 5-HT(1A) receptors (Leopoldo et al., 2002).

Pharmacological Studies

  • Learning and Memory Facilitation : A study synthesized derivatives of 2-(4-(4-benzyl-substituted) piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates, closely related to the compound , and examined their effects on learning and memory facilitation in mice (Li Ming-zhu, 2012).

Antimicrobial Studies

  • Antimicrobial Activity : Compounds with structural similarities to 2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate have been synthesized and evaluated for their antimicrobial activities, indicating potential in this area (Patel et al., 2011).

Antitumor Activity

  • Synthesis and Antitumor Properties : Arylpiperazine derivatives, related to the compound , were synthesized and exhibited antitumor activity. The study focused on the synthesis and crystalline structures of these compounds (Zhou et al., 2017).

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39ClN2O4/c1-28(32-13-8-14-33(27-32)36(41)31-11-6-3-7-12-31)37(42)44-26-25-43-24-23-39-19-21-40(22-20-39)35(29-9-4-2-5-10-29)30-15-17-34(38)18-16-30/h2-18,27-28,35H,19-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBBBTQIVQBKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40997061
Record name 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate

CAS RN

75626-98-1
Record name 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl 3-benzoyl-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75626-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[4-[(4-chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propionate
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